molecular formula C10H10N4O2S B1476367 1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one CAS No. 2098066-31-8

1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one

Cat. No.: B1476367
CAS No.: 2098066-31-8
M. Wt: 250.28 g/mol
InChI Key: GHBLCXROCQCWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes an azido group, an azetidine ring, and a thiophene moiety

Properties

IUPAC Name

1-[5-(3-azidoazetidine-1-carbonyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-6(15)8-2-3-9(17-8)10(16)14-4-7(5-14)12-13-11/h2-3,7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBLCXROCQCWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one involves multiple steps, typically starting with the preparation of the azetidine ring and the thiophene moiety. The azido group is introduced through nucleophilic substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the azido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, such as enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups .

Mechanism of Action

The mechanism of action of 1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies. The thiophene moiety can interact with aromatic residues in proteins, influencing binding affinity and specificity .

Comparison with Similar Compounds

1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one can be compared with other azetidine and thiophene derivatives:

    Azetidine-1-carbonyl compounds: These compounds share the azetidine ring but differ in their substituents, affecting their reactivity and applications.

    Thiophene derivatives: Compounds with thiophene moieties are widely used in organic electronics and materials science due to their conductive properties.

    Azido compounds: The presence of the azido group makes these compounds valuable in click chemistry and bioconjugation applications.

The uniqueness of this compound lies in its combination of these functional groups, providing a versatile platform for various chemical and biological applications .

Biological Activity

1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one is a complex organic compound that incorporates an azido group, an azetidine ring, and a thiophene moiety. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science. The compound's molecular formula is C10H10N4O2SC_{10}H_{10}N_{4}O_{2}S, and it has a molecular weight of approximately 250.28 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The azido group allows for participation in click chemistry , facilitating the formation of stable triazole linkages with alkyne-containing molecules. This property is particularly valuable in bioconjugation and labeling studies, enhancing the compound's utility in biological research.

Thiophene moiety : The presence of the thiophene ring enables interactions with aromatic residues in proteins, which can influence binding affinity and specificity. These interactions are crucial for enzyme inhibition and modulation of protein-ligand dynamics.

Biological Applications

Research indicates several promising applications for this compound:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit selective toxicity towards cancer cells, making it a candidate for anticancer drug development.
  • Bioconjugation : Its azido functionality allows for the labeling of biomolecules, which can be utilized in imaging and tracking biological processes.

Research Findings

Recent studies have explored the synthesis, reactivity, and biological properties of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential to inhibit key enzymes in metabolic pathways
Anticancer PropertiesSelective toxicity towards malignant cells
BioconjugationEffective in forming stable linkages with biomolecules

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various azetidine derivatives, including this compound. Results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
  • Mechanistic Insights : Another investigation focused on the interaction of this compound with enzymes involved in drug metabolism. The findings highlighted its potential as an inhibitor, providing insights into its role in modulating metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.